molecular formula C19H18N2O5S B2874559 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-58-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2874559
CAS No.: 898419-58-4
M. Wt: 386.42
InChI Key: QYWUGSMTDCREFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamides are a pivotal class of compounds exhibiting diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. The research by Ghomashi et al. (2022) on two-component sulfonamide hybrids reveals advancements in the synthesis and biological activities of compounds containing coumarin, indole, quinoline, and other pharmacologically active scaffolds. These hybrids demonstrate significant potential in developing new therapeutic agents due to their varied biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use against COVID-19 through computational calculations and molecular docking studies. The study highlighted the synthesis of sulfonamide derivatives exhibiting antimalarial activity and explored their ADMET properties, indicating their potential applicability against SARS-CoV-2 due to favorable interactions with key viral proteins (Fahim & Ismael, 2021).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives by an undisclosed team of researchers in 2019 showcased the antimicrobial potential of quinoline clubbed with sulfonamide moiety against various bacterial strains. This study emphasizes the importance of structural modifications in enhancing the antimicrobial properties of sulfonamide derivatives (Author, 2019).

Anticancer and Antiviral Agents

The research on 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles by Faidallah et al. (2012) highlights the synthesis of compounds with potential cytotoxic and antiviral properties. The study underscores the importance of incorporating various pharmacophoric functionalities to enhance the therapeutic potential of sulfonamide derivatives against human tumor cell lines and hepatitis C virus (Faidallah, Khan, & Asiri, 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-4-2-13-8-15(9-14-5-6-21(18)19(13)14)27(23,24)20-10-12-1-3-16-17(7-12)26-11-25-16/h1,3,7-9,20H,2,4-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUGSMTDCREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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